
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate
Übersicht
Beschreibung
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a chemical compound with the molecular formula C11H22N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H22N2O2/c1-10-5-7-12(8-6-10)4-2-3-11(14)15/h2-8H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 214.31 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Research by Lynn and Langer (2000) delved into the synthesis and characterization of degradable Poly(β-amino esters), highlighting the polymerization process involving secondary amines like piperazine, leading to polymers with potential applications in gene delivery systems due to their noncytotoxic nature and ability to degrade into non-toxic products Lynn & Langer, 2000.
Carbon Dioxide Capture
Freeman, Davis, and Rochelle (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture processes, demonstrating its thermal stability and resistance to oxidation, which are crucial for the efficiency and sustainability of carbon capture technologies Freeman, Davis, & Rochelle, 2010.
Biodiesel Additive Research
Medicinal Chemistry
Kamiński et al. (2016) synthesized new hybrid molecules with anticonvulsant and antinociceptive activity, incorporating piperazine derivatives for potential therapeutic applications in treating epilepsy and pain Kamiński et al., 2016.
Material Science
Research into three-dimensional metal piperazinyldiphosphonate phases by LaDuca et al. (1996) revealed structures with unique properties due to their ellipsoidal cavities, indicating potential applications in material science and catalysis LaDuca et al., 1996.
Safety and Hazards
The safety data sheet for Ethyl 4-(4-Methyl-1-piperazinyl)butanoate suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Eigenschaften
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLUXBIBVCAYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2649764.png)

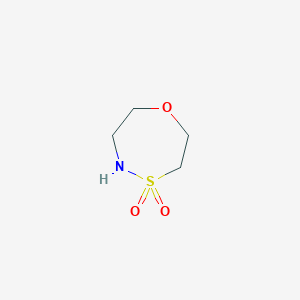
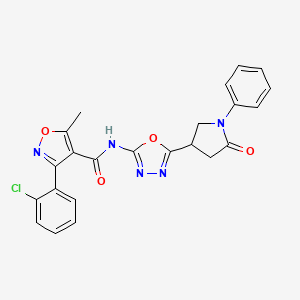
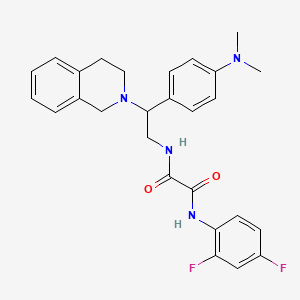
![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)

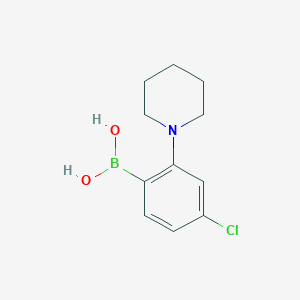



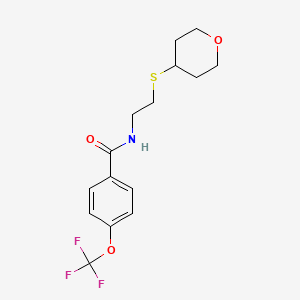
![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)
